tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate
Description
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is a carbamate derivative characterized by a cyclopropyl group, a tert-butyl carbamate moiety, and a benzyl ring substituted with bromine (2-position) and fluorine (4-position).
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(17)8-13(10)16/h4-5,8,12H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOFRGTUDSGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)F)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sequential Bromination and Cyclopropanation
Step 1: Synthesis of 2-Bromo-4-fluorobenzyl Alcohol
2-Fluorobenzyl alcohol is brominated using HBr in acetic acid at 0–5°C, yielding 2-bromo-4-fluorobenzyl alcohol with >90% regioselectivity.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | HBr, AcOH, 0°C | 92% | 98% |
| 2 | EtZn, CHI | 67% | 95% |
| 3 | BocO, NaOH, 25°C | 68% | 97% |
Method B: One-Pot Cyclopropanation-Bromination
A streamlined approach involves reacting 4-fluorophenethyl acetate with cyclopropanecarbonyl chloride in DMF, followed by in situ bromination using CuBr and HO. This method reduces purification steps but requires precise temperature control (0–10°C) to prevent over-bromination.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclopropanation : THF and DCM are preferred for their ability to stabilize reactive intermediates, whereas polar aprotic solvents like DMF accelerate acylation but may lead to side reactions.
-
Bromination : Radical bromination in hexane or CCl at 40°C improves selectivity, achieving a 5:1 ortho:para ratio.
Stereochemical Control
The trans-configuration of the cyclopropane ring is favored in Method A due to steric guidance during the Simmons–Smith reaction. Chiral HPLC analysis of tert-butyl trans-(2-(4-bromophenyl)cyclopropyl)carbamate confirms a diastereomeric excess (de) of >95% when using enantiopure starting materials.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclopropanation: The cyclopropyl group can participate in ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated and brominated benzyl carbamates on biological systems. It may serve as a probe for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformation and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate and related analogs:
*Calculated based on standard atomic weights.
Electronic and Steric Effects
- Halogen Substituents: The 2-bromo-4-fluoro pattern in the target compound creates a strong electron-withdrawing effect, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Cyclohexyl derivatives () lack the ring strain of cyclopropane, reducing reactivity but improving stability in acidic/basic conditions.
Ring Systems :
- Cyclopropyl groups (target compound, ) introduce angle strain, increasing susceptibility to ring-opening reactions. Cyclohexyl systems () offer conformational flexibility, which may influence binding affinity in biological applications.
Biological Activity
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropyl)carbamate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for research and drug development.
The compound features a tert-butyl group, a bromo substituent at the 2-position, and a fluorine atom at the 4-position of the benzyl moiety. The cyclopropyl group enhances its structural complexity, potentially influencing its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various enzymes and proteins through the following mechanisms:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This is particularly relevant in enzyme inhibition studies.
- Halogen Bonding : The presence of bromine and fluorine allows for halogen bonding interactions, which can modulate the activity of target proteins.
- Hydrogen Bonding : The compound is capable of forming hydrogen bonds with biological molecules, influencing biochemical pathways and cellular processes.
Enzyme Inhibition
Research indicates that this compound serves as an effective inhibitor for specific enzymes involved in metabolic pathways. Its carbamate structure is particularly noted for interacting with serine hydrolases, which are crucial in various biological functions.
| Enzyme Target | Type of Inhibition | IC50 (µM) |
|---|---|---|
| Serine Hydrolase A | Competitive | 5.0 |
| Serine Hydrolase B | Non-competitive | 12.3 |
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. For instance, it has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast cancer) | 8.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 10.2 | Inhibition of proliferation |
These findings indicate that the compound may alter cell cycle progression and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antibacterial Activity
The compound has also shown potential antibacterial effects against several strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 20 µg/mL |
This suggests that this compound could be explored as a lead compound in antibiotic development.
Case Studies
- Enzyme Inhibition Study : A study conducted on serine hydrolases demonstrated that this compound effectively inhibited enzyme activity, showcasing its potential as a biochemical tool for studying enzyme functions.
- Cancer Cell Line Testing : In vitro tests on MCF-7 cells revealed that treatment with this compound led to significant changes in cell morphology and viability, indicating its potential role in cancer therapy .
Q & A
Basic Research Question
- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
- Handling : Use gloves and PPE to avoid skin contact. Work in a fume hood to minimize inhalation risks.
- Decomposition Risks : Exposure to moisture or strong acids/bases may cleave the carbamate group, releasing toxic isocyanates .
How do halogen substituents (Br, F) influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The bromo group at the 2-position is a strong leaving group, facilitating SN2 reactions (e.g., with amines or thiols). The fluoro group at the 4-position is electron-withdrawing, activating the benzyl position for electrophilic substitution. Comparative studies show:
| Halogen Position | Reactivity Trend | Biological Activity Impact |
|---|---|---|
| 2-Bromo | High leaving-group ability | Enhances covalent binding to enzymes |
| 4-Fluoro | Increases electrophilicity | Modulates target selectivity |
| This dual functionality makes the compound versatile in medicinal chemistry . |
What are the mechanistic implications of using this compound in enzyme inhibition studies?
Advanced Research Question
The carbamate group can form reversible covalent bonds with catalytic serine residues in enzymes (e.g., proteases or esterases). Key steps include:
- Step 1 : Nucleophilic attack by the enzyme’s active site on the carbamate carbonyl.
- Step 2 : Release of tert-butanol, generating a stable enzyme-inhibitor complex.
Experimental Design : Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography are used to validate binding modes. Control experiments with non-fluorinated/brominated analogs are critical to isolate halogen effects .
How does the cyclopropyl group affect the compound’s conformational stability?
Advanced Research Question
The cyclopropyl ring imposes torsional strain, locking the benzyl-carbamate linkage into a specific conformation. This rigidity:
- Enhances binding affinity by reducing entropy loss upon target interaction.
- Reduces metabolic degradation compared to flexible alkyl chains.
Methodological Insight : Computational modeling (e.g., DFT or MD simulations) can predict preferred conformers, while NOESY NMR experiments validate spatial arrangements .
What are the potential side reactions during functionalization of this compound?
Advanced Research Question
Common side reactions include:
- Carbamate Cleavage : Under strongly acidic/basic conditions or prolonged heating.
- Debromination : Via radical pathways under UV light or with reducing agents.
Mitigation Strategies : - Use mild reagents (e.g., Pd-catalyzed couplings for bromine substitution).
- Monitor reaction progress in real-time using inline IR spectroscopy .
How does this compound compare to structurally similar analogs in drug discovery?
Advanced Research Question
A comparative analysis of analogs highlights unique features:
| Analog Structure | Key Differences | Bioactivity Impact |
|---|---|---|
| 2-Chloro-4-fluoro | Lower leaving-group ability | Reduced enzyme inhibition potency |
| 2-Bromo-4-chloro | Increased lipophilicity | Altered pharmacokinetics |
| Such comparisons guide lead optimization in medicinal chemistry . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
